6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(piperidin-1-ylsulfonyl)benzoate is a chemical compound belonging to the pyridine family. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and a piperidin-1-ylsulfonyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the pyridine core. The nitration and methylation reactions are crucial in introducing the nitro and methyl groups, respectively. The sulfonyl group is then introduced through a reaction with piperidine.
Industrial Production Methods
In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and selectivity. Large-scale production requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitrate derivatives.
Reduction: : Amines.
Substitution: : Derivatives with different functional groups on the pyridine ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(piperidin-1-ylsulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both a nitro group and a sulfonyl group on the pyridine ring. Similar compounds include:
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: : Similar pyridine core with different substituents.
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: : Similar pyridine core with a methoxy group instead of a sulfonyl group.
These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-12-11-15(16(21(24)25)17(22)19-12)28-18(23)13-5-7-14(8-6-13)29(26,27)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMHPJCQOQCBQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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